molecular formula C12H18N2O B1319886 N-(5-Amino-2-methylphenyl)-3-methylbutanamide CAS No. 926193-99-9

N-(5-Amino-2-methylphenyl)-3-methylbutanamide

Cat. No.: B1319886
CAS No.: 926193-99-9
M. Wt: 206.28 g/mol
InChI Key: FMCJDIMQJUAMGW-UHFFFAOYSA-N
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Description

N-(5-Amino-2-methylphenyl)-3-methylbutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of an amino group attached to a methylphenyl ring and a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-methylphenyl)-3-methylbutanamide typically involves the reaction of 5-amino-2-methylbenzoic acid with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and improved yield. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-methylphenyl)-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The carbonyl group in the amide can be reduced to form an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.

Major Products Formed

    Oxidation: Formation of N-(5-nitro-2-methylphenyl)-3-methylbutanamide.

    Reduction: Formation of N-(5-amino-2-methylphenyl)-3-methylbutylamine.

    Substitution: Formation of halogenated derivatives such as N-(5-chloro-2-methylphenyl)-3-methylbutanamide.

Scientific Research Applications

N-(5-Amino-2-methylphenyl)-3-methylbutanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-(5-Amino-2-methylphenyl)-3-methylbutanamide exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine
  • N-(5-Amino-2-methylphenyl)-2-piperidin-1-yl-acetamide
  • N-(5-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)benzamide

Uniqueness

N-(5-Amino-2-methylphenyl)-3-methylbutanamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of an amino group and a butanamide moiety allows for versatile chemical modifications, making it a valuable compound in various research applications.

Properties

IUPAC Name

N-(5-amino-2-methylphenyl)-3-methylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-8(2)6-12(15)14-11-7-10(13)5-4-9(11)3/h4-5,7-8H,6,13H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMCJDIMQJUAMGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)NC(=O)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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